molecular formula C13H20N2 B15199914 N-benzyl-2-(1-pyrrolidinyl)ethanamine CAS No. 65875-38-9

N-benzyl-2-(1-pyrrolidinyl)ethanamine

Cat. No.: B15199914
CAS No.: 65875-38-9
M. Wt: 204.31 g/mol
InChI Key: OTNSRGGZKMDZHU-UHFFFAOYSA-N
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Description

N-benzyl-2-(1-pyrrolidinyl)ethanamine is a chemical compound with the molecular formula C13H20N2. It consists of a benzyl group attached to an ethanamine chain that is further linked to a pyrrolidinyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical structure and properties.

Synthetic Routes and Reaction Conditions:

  • Reduction of 1-Benzyl-2-pyrrolidinone: This method involves the reduction of 1-benzyl-2-pyrrolidinone using lithium N,N-dialkylaminoborohydrides in tetrahydrofuran (THF).

  • Benzylamine Derivatization: Another approach is the derivatization of benzylamine with appropriate reagents to introduce the pyrrolidinyl group.

Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and solvents, as well as the control of reaction parameters such as temperature and pressure, are crucial for efficient production.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be employed to convert this compound into its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.

  • Substitution: Various alkyl halides and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Alcohols, aldehydes, and carboxylic acids.

  • Reduction Products: Amines and amides.

  • Substitution Products: Alkylated and acylated derivatives.

Scientific Research Applications

N-benzyl-2-(1-pyrrolidinyl)ethanamine has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound can be used in the study of biological systems and as a potential ligand for receptors.

  • Medicine: It has potential therapeutic applications, including as a precursor for drug development.

  • Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which N-benzyl-2-(1-pyrrolidinyl)ethanamine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways.

Molecular Targets and Pathways:

  • Enzymes: It may inhibit or activate specific enzymes involved in metabolic processes.

  • Receptors: It can bind to receptors, modulating their activity and affecting signaling pathways.

Comparison with Similar Compounds

  • N-benzylpyrrolidine: A compound with a similar benzyl group but lacking the ethanamine chain.

  • 1-benzyl-2-pyrrolidinone: A related compound that can be reduced to form N-benzyl-2-(1-pyrrolidinyl)ethanamine.

Properties

CAS No.

65875-38-9

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

N-benzyl-2-pyrrolidin-1-ylethanamine

InChI

InChI=1S/C13H20N2/c1-2-6-13(7-3-1)12-14-8-11-15-9-4-5-10-15/h1-3,6-7,14H,4-5,8-12H2

InChI Key

OTNSRGGZKMDZHU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCNCC2=CC=CC=C2

Origin of Product

United States

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